Cas no 2408946-91-6 (rac-tert-butyl N-[(1R,2R)-2-hydroxy-4-[(1H-pyrazol-1-yl)methyl]cyclopentyl]carbamate)
rac-tert-butyl N-[(1R,2R)-2-hydroxy-4-[(1H-pyrazol-1-yl)methyl]cyclopentyl]carbamate Chemical and Physical Properties
Names and Identifiers
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- EN300-7548440
- rac-tert-butyl N-[(1R,2R)-2-hydroxy-4-[(1H-pyrazol-1-yl)methyl]cyclopentyl]carbamate
- 2408946-91-6
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- Inchi: 1S/C14H23N3O3/c1-14(2,3)20-13(19)16-11-7-10(8-12(11)18)9-17-6-4-5-15-17/h4-6,10-12,18H,7-9H2,1-3H3,(H,16,19)/t10?,11-,12-/m1/s1
- InChI Key: IBPYWSFQSMVKCW-PQDIPPBSSA-N
- SMILES: O[C@@H]1CC(CN2C=CC=N2)C[C@H]1NC(=O)OC(C)(C)C
Computed Properties
- Exact Mass: 281.17394160g/mol
- Monoisotopic Mass: 281.17394160g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 5
- Complexity: 343
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 76.4Ų
rac-tert-butyl N-[(1R,2R)-2-hydroxy-4-[(1H-pyrazol-1-yl)methyl]cyclopentyl]carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7548440-0.05g |
rac-tert-butyl N-[(1R,2R)-2-hydroxy-4-[(1H-pyrazol-1-yl)methyl]cyclopentyl]carbamate |
2408946-91-6 | 95.0% | 0.05g |
$851.0 | 2025-03-22 | |
| Enamine | EN300-7548440-0.1g |
rac-tert-butyl N-[(1R,2R)-2-hydroxy-4-[(1H-pyrazol-1-yl)methyl]cyclopentyl]carbamate |
2408946-91-6 | 95.0% | 0.1g |
$892.0 | 2025-03-22 | |
| Enamine | EN300-7548440-0.25g |
rac-tert-butyl N-[(1R,2R)-2-hydroxy-4-[(1H-pyrazol-1-yl)methyl]cyclopentyl]carbamate |
2408946-91-6 | 95.0% | 0.25g |
$933.0 | 2025-03-22 | |
| Enamine | EN300-7548440-0.5g |
rac-tert-butyl N-[(1R,2R)-2-hydroxy-4-[(1H-pyrazol-1-yl)methyl]cyclopentyl]carbamate |
2408946-91-6 | 95.0% | 0.5g |
$974.0 | 2025-03-22 | |
| Enamine | EN300-7548440-1.0g |
rac-tert-butyl N-[(1R,2R)-2-hydroxy-4-[(1H-pyrazol-1-yl)methyl]cyclopentyl]carbamate |
2408946-91-6 | 95.0% | 1.0g |
$1014.0 | 2025-03-22 | |
| Enamine | EN300-7548440-2.5g |
rac-tert-butyl N-[(1R,2R)-2-hydroxy-4-[(1H-pyrazol-1-yl)methyl]cyclopentyl]carbamate |
2408946-91-6 | 95.0% | 2.5g |
$1988.0 | 2025-03-22 | |
| Enamine | EN300-7548440-5.0g |
rac-tert-butyl N-[(1R,2R)-2-hydroxy-4-[(1H-pyrazol-1-yl)methyl]cyclopentyl]carbamate |
2408946-91-6 | 95.0% | 5.0g |
$2940.0 | 2025-03-22 | |
| Enamine | EN300-7548440-10.0g |
rac-tert-butyl N-[(1R,2R)-2-hydroxy-4-[(1H-pyrazol-1-yl)methyl]cyclopentyl]carbamate |
2408946-91-6 | 95.0% | 10.0g |
$4360.0 | 2025-03-22 |
rac-tert-butyl N-[(1R,2R)-2-hydroxy-4-[(1H-pyrazol-1-yl)methyl]cyclopentyl]carbamate Related Literature
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
Additional information on rac-tert-butyl N-[(1R,2R)-2-hydroxy-4-[(1H-pyrazol-1-yl)methyl]cyclopentyl]carbamate
Comprehensive Overview of rac-tert-butyl N-[(1R,2R)-2-hydroxy-4-[(1H-pyrazol-1-yl)methyl]cyclopentyl]carbamate (CAS No. 2408946-91-6)
The compound rac-tert-butyl N-[(1R,2R)-2-hydroxy-4-[(1H-pyrazol-1-yl)methyl]cyclopentyl]carbamate (CAS No. 2408946-91-6) is a chiral carbamate derivative with significant potential in pharmaceutical and agrochemical research. Its unique structural features, including the cyclopentyl backbone and the pyrazole moiety, make it a versatile intermediate for drug discovery. Recent studies highlight its role in modulating biological targets, particularly in the development of kinase inhibitors and anti-inflammatory agents. The presence of the tert-butyl group enhances its stability, while the hydroxy functionality offers opportunities for further derivatization.
In the context of current trends, researchers are increasingly interested in chiral building blocks like rac-tert-butyl N-[(1R,2R)-2-hydroxy-4-[(1H-pyrazol-1-yl)methyl]cyclopentyl]carbamate due to their applications in asymmetric synthesis. The compound's stereochemistry is critical for achieving high enantioselectivity in catalytic reactions, a topic frequently searched in academic and industrial forums. Additionally, its pyrazole ring aligns with the growing demand for heterocyclic compounds in medicinal chemistry, as evidenced by the surge in publications and patents featuring this scaffold.
From a synthetic perspective, CAS No. 2408946-91-6 is often explored for its carbamate protection strategy, which is pivotal in peptide and small-molecule synthesis. The tert-butyloxycarbonyl (Boc) group is a cornerstone in protecting amine functionalities, and its incorporation in this compound adds to its utility. Laboratories focusing on green chemistry are also investigating eco-friendly routes to synthesize such intermediates, addressing the demand for sustainable practices in chemical manufacturing.
The pharmacological relevance of rac-tert-butyl N-[(1R,2R)-2-hydroxy-4-[(1H-pyrazol-1-yl)methyl]cyclopentyl]carbamate is underscored by its potential interactions with enzyme targets. For instance, the pyrazole moiety is known to bind to ATP sites in kinases, making it a valuable fragment in oncology research. This aligns with the rising interest in targeted therapies and precision medicine, as reflected in search engine queries and AI-driven literature analyses. The compound's hydroxycyclopentyl segment further contributes to its bioavailability, a key consideration in drug design.
Analytical characterization of CAS No. 2408946-91-6 typically involves advanced techniques such as NMR spectroscopy, HPLC, and mass spectrometry. These methods ensure the compound's purity and stereochemical integrity, which are critical for reproducible research outcomes. The growing adoption of machine learning in chemical analysis has also spurred interest in predictive models for such compounds, a trend visible in recent conference proceedings and open-access datasets.
In summary, rac-tert-butyl N-[(1R,2R)-2-hydroxy-4-[(1H-pyrazol-1-yl)methyl]cyclopentyl]carbamate represents a multifaceted tool for modern chemistry. Its structural complexity, combined with its applicability in drug discovery and catalysis, positions it as a compound of enduring interest. As the scientific community continues to explore chiral auxiliaries and bioactive scaffolds, this molecule is poised to remain at the forefront of innovation.
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